Cas no 76390-95-9 (6-methyl-2-oxoHeptanoic acid)

6-メチル-2-オキソヘプタン酸(6-methyl-2-oxoheptanoic acid)は、有機合成や医薬品中間体として重要なケトン酸化合物です。分子式C8H14O3で表され、カルボキシル基とケトン基を有するため、多様な化学反応に利用可能です。特に、医薬品開発におけるキラルビルディングブロックや香料合成の前駆体としての応用が注目されています。高い反応性と構造的な柔軟性を備えており、精密有機合成において効率的な中間体として機能します。また、生化学的研究では代謝経路の解析にも活用されることがあります。安定性が高く、適切な条件下で長期保存が可能な点も特徴です。

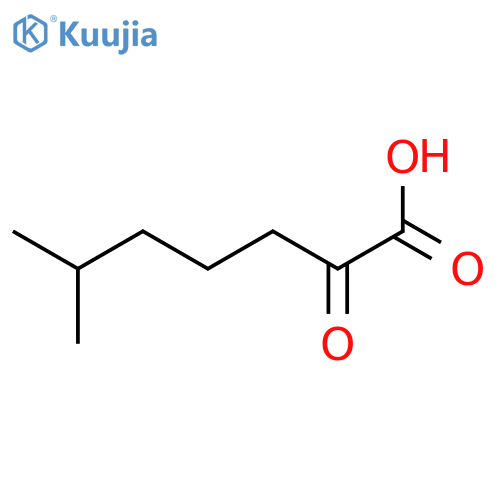

6-methyl-2-oxoHeptanoic acid structure

商品名:6-methyl-2-oxoHeptanoic acid

6-methyl-2-oxoHeptanoic acid 化学的及び物理的性質

名前と識別子

-

- 6-methyl-2-oxoHeptanoic acid

- UKFYEQPRZKSNON-UHFFFAOYSA-N

- SCHEMBL2171421

- 76390-95-9

- 6-Methyl-2-oxoheptanoicacid

- DA-19702

- BDA39095

- EN300-255271

-

- MDL: MFCD20640257

- インチ: InChI=1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11)

- InChIKey: UKFYEQPRZKSNON-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 158.094294304Da

- どういたいしつりょう: 158.094294304Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 54.4Ų

6-methyl-2-oxoHeptanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-255271-5.0g |

6-methyl-2-oxoheptanoic acid |

76390-95-9 | 90% | 5.0g |

$3520.0 | 2024-06-19 | |

| Enamine | EN300-255271-0.1g |

6-methyl-2-oxoheptanoic acid |

76390-95-9 | 90% | 0.1g |

$420.0 | 2024-06-19 | |

| Enamine | EN300-255271-10g |

6-methyl-2-oxoheptanoic acid |

76390-95-9 | 90% | 10g |

$5221.0 | 2023-09-14 | |

| 1PlusChem | 1P01C3UZ-500mg |

6-methyl-2-oxoheptanoic acid |

76390-95-9 | 90% | 500mg |

$1233.00 | 2024-04-21 | |

| A2B Chem LLC | AW43691-2.5g |

6-Methyl-2-oxoheptanoic acid |

76390-95-9 | 90% | 2.5g |

$2540.00 | 2024-04-19 | |

| Aaron | AR01C43B-500mg |

6-methyl-2-oxoheptanoic acid |

76390-95-9 | 90% | 500mg |

$1328.00 | 2023-12-14 | |

| Enamine | EN300-255271-0.05g |

6-methyl-2-oxoheptanoic acid |

76390-95-9 | 90% | 0.05g |

$282.0 | 2024-06-19 | |

| Enamine | EN300-255271-2.5g |

6-methyl-2-oxoheptanoic acid |

76390-95-9 | 90% | 2.5g |

$2379.0 | 2024-06-19 | |

| TRC | B498170-10mg |

6-methyl-2-oxoheptanoic acid |

76390-95-9 | 10mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B498170-50mg |

6-methyl-2-oxoheptanoic acid |

76390-95-9 | 50mg |

$ 320.00 | 2022-06-07 |

6-methyl-2-oxoHeptanoic acid 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

76390-95-9 (6-methyl-2-oxoHeptanoic acid) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量